Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N4O6S2 and its molecular weight is 544.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the biological activity of thiazole derivatives can be affected by various factors, including the specific substituents on the thiazole ring .
Biological Activity
Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and sulfonyl groups. The general synthetic route can be summarized as follows:
- Thiazole Formation : The thiazole moiety is synthesized via a condensation reaction involving α-haloketones and thioamides.
- Substitution Reactions : The ethoxyphenyl group is introduced through nucleophilic substitution.
- Amidation : The benzamide structure is formed by reacting the thiazole derivative with an appropriate benzoyl chloride.
- Final Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds bearing thiazole and piperazine moieties often exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to this compound showed effective inhibition against a range of bacteria and fungi, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
- Fungi : Candida albicans, Aspergillus fumigatus .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been noted for their cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that similar thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring significantly enhanced their cytotoxic activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Studies suggest that:
- The compound may inhibit key enzymes involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells.
- Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antimicrobial Efficacy Study : A series of thiazole derivatives were tested against clinical isolates of bacteria and fungi. Results indicated that modifications to the thiazole ring significantly impacted antimicrobial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
- Cytotoxicity Assessment : A study evaluating the anticancer potential of various piperazine derivatives found that those containing thiazole rings exhibited enhanced cytotoxicity compared to their non-thiazole counterparts. This was attributed to improved interactions with cellular targets .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c1-3-34-20-9-5-18(6-10-20)22-17-36-24(26-22)27-23(30)19-7-11-21(12-8-19)37(32,33)29-15-13-28(14-16-29)25(31)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRNEOSWIFASIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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